molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

Número de catálogo: B2684844
Número CAS: 714209-88-8
Peso molecular: 327.42
Clave InChI: FMPFZKLEPMVDPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is a compound known for its potential inhibitory effects on carbonic anhydrases, which are enzymes that catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton. This reaction is fundamental to various physiological processes, including pH regulation, respiration, and ion transport .

Métodos De Preparación

Análisis De Reacciones Químicas

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide primarily undergoes acylation reactions. The selective acylation process involves reacting 4-thioureidobenzenesulfonamide with different acyl chlorides. Common reagents used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which exhibit varying degrees of inhibitory activity against carbonic anhydrases.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a cyclopentanecarboxamide structure with a sulfamoyl group attached to a phenyl ring. Its chemical formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S and it has a molecular weight of approximately 284.35 g/mol. The synthesis typically involves the acylation of a thiourea derivative with cyclopentanecarbonyl chloride, yielding the desired product in moderate to good yields .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively.

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines. Preliminary findings suggest that it induces cytotoxic effects in breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating its potential use in inflammatory diseases.

Data Tables

To summarize the biological activities and findings related to this compound, the following table outlines key studies:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study (2024) : This study assessed the compound's efficacy against various bacterial strains, highlighting its potential as an antibiotic.
  • Anticancer Activity Evaluation (2023) : Focused on breast cancer cell lines, this research indicated significant cytotoxicity, warranting further investigation into its mechanisms of action.
  • Inflammation Model Study (2025) : Investigated the compound's ability to modulate inflammatory responses in macrophages, demonstrating promising anti-inflammatory effects.

Comparación Con Compuestos Similares

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is unique in its structure and inhibitory activity compared to other similar compounds. Other sulfonamide-based inhibitors, such as acetazolamide, also target carbonic anhydrases but differ in their binding affinities and specificities . The structural diversity of this compound and its derivatives allows for fine-tuning of inhibitory activities, making it a versatile tool in the study and treatment of diseases involving carbonic anhydrases.

Actividad Biológica

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide, a compound belonging to the class of sulfonamide derivatives, has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy in inhibiting specific enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3S2C_{21}H_{25}N_{3}O_{3}S_{2}, with a molecular weight of approximately 433.57 g/mol. The compound features a cyclopentanecarboxamide backbone, which is substituted with a sulfamoyl group and a carbamothioyl moiety. This unique structure is pivotal for its biological activity.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that N-[(4-sulfamoylphenyl)carbamothioyl] derivatives exhibit significant inhibitory effects on various carbonic anhydrase isoforms. Carbonic anhydrases are crucial enzymes involved in bicarbonate homeostasis and are implicated in numerous physiological processes, including respiration and acid-base balance.

Efficacy Against Human and Mycobacterial Carbonic Anhydrases

In a series of experiments, the compound was evaluated against three human carbonic anhydrase isoforms (hCA I, II, and VII) and three mycobacterial isoforms (MtCA1-MtCA3). The results are summarized in Table 1.

Enzyme Inhibition Constant (KI_I) Comparison to Acetazolamide
hCA I480 nMReference
hCA II480 nMReference
hCA VII480 nMReference
MtCA195.2 nM5-fold superior
MtCA23.4 - 57.1 nMBetter than AAZ
MtCA3Higher KI_I valuesLess sensitive

The compound demonstrated low nanomolar inhibition constants against MtCA2, indicating its potential as a selective inhibitor compared to traditional agents like acetazolamide (AAZ) . Notably, compounds with various substitution patterns showed enhanced activity against MtCA2, suggesting the importance of structural modifications in optimizing inhibitory efficacy.

The inhibition mechanism appears to involve competitive binding to the active site of the carbonic anhydrase enzymes. The sulfonamide group is known to mimic the substrate bicarbonate, allowing for effective competition and subsequent inhibition of enzyme activity. This mechanism is critical for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers where carbonic anhydrases play a role.

Therapeutic Implications

Research has indicated that compounds similar to this compound may be beneficial in treating conditions associated with dysregulated carbonic anhydrase activity:

  • Cancer Treatment : The compound's ability to inhibit mycobacterial carbonic anhydrases suggests potential applications in treating tuberculosis. Co-administration with other chemotherapeutics may enhance efficacy against resistant strains .
  • Ocular Hypertension : As a CA inhibitor, it may offer new avenues for managing intraocular pressure in glaucoma patients .

Future Research Directions

Further investigations are warranted to explore:

  • The pharmacokinetics and pharmacodynamics of this compound.
  • Long-term effects and safety profiles in clinical settings.
  • Potential synergies with existing treatments for enhanced therapeutic outcomes.

Propiedades

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFZKLEPMVDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.